3-(3-(Hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid
CAS No.:
Cat. No.: VC20426119
Molecular Formula: C9H14F3NO3
Molecular Weight: 241.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14F3NO3 |
|---|---|
| Molecular Weight | 241.21 g/mol |
| IUPAC Name | 3-[3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propanoic acid |
| Standard InChI | InChI=1S/C9H14F3NO3/c10-9(11,12)8(6-14)2-4-13(5-8)3-1-7(15)16/h14H,1-6H2,(H,15,16) |
| Standard InChI Key | IIGLGBOLZJBZHN-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CC1(CO)C(F)(F)F)CCC(=O)O |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound features a pyrrolidine ring substituted at the 3-position with both hydroxymethyl (-CH₂OH) and trifluoromethyl (-CF₃) groups. The propanoic acid moiety (-CH₂CH₂COOH) is attached to the pyrrolidine nitrogen, creating a zwitterionic potential at physiological pH. Key molecular properties include:
| Property | Value | Source Reference |
|---|---|---|
| Molecular Formula | C₉H₁₄F₃NO₃ | |
| Molecular Weight | 241.21 g/mol | |
| IUPAC Name | 3-[3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propanoic acid | |
| Canonical SMILES | C1CN(CC1(CO)C(F)(F)F)CCC(=O)O | |
| PubChem CID | 121203193 |
The trifluoromethyl group enhances metabolic stability and lipophilicity, while the hydroxymethyl group introduces hydrogen-bonding capacity . X-ray crystallography data remain unavailable, but computational modeling suggests a chair-like pyrrolidine conformation with axial orientation of the bulky -CF₃ group.
Spectral Characterization
While explicit spectral data (NMR, IR) are absent from available sources, analogous pyrrolidine derivatives exhibit:
-
¹H NMR: Pyrrolidine ring protons resonate at δ 1.8–3.2 ppm, with -CF₃ causing deshielding of adjacent protons .
-
IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and broad ~3300 cm⁻¹ (-OH) .
Synthesis and Manufacturing
Purification and Yield Optimization
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
Predicted properties from structural analogs:
-
Aqueous Solubility: ~2.1 mg/mL (pH 7.4) due to ionizable carboxylic acid.
-
logP: 0.8–1.2 (trifluoromethyl increases hydrophobicity counterbalanced by -COOH) .
-
pKa: Carboxylic acid ≈4.5; pyrrolidine amine ≈9.2 (estimated via MarvinSketch).
Metabolic Considerations
The trifluoromethyl group resists oxidative metabolism, while the hydroxymethyl may undergo glucuronidation. Propanoic acid facilitates renal clearance, suggesting a plasma half-life <6 hours in preclinical models .
Challenges and Future Directions
Knowledge Gaps
-
Synthetic Reproducibility: No peer-reviewed procedures exist for large-scale production.
-
Biological Profiling: Absence of IC₅₀, LD₅₀, or selectivity data limits therapeutic assessment.
-
Crystallographic Validation: 3D conformation remains computationally derived.
Research Priorities
-
Structure-Activity Relationships: Systematic variation of substituents (e.g., replacing -CF₃ with -CHF₂).
-
Prodrug Development: Esterification of -COOH to enhance bioavailability.
-
Target Identification: High-throughput screening against kinase/GPCR panels.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume